molecular formula C15H19N3O2 B2667948 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1286727-10-3

2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2667948
CAS No.: 1286727-10-3
M. Wt: 273.336
InChI Key: NGAZQLMHECUZOA-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 2-methylimidazole moiety via an ethoxyethyl chain. This specific molecular architecture, incorporating a heterocyclic imidazole ring, is often explored in medicinal chemistry for its potential to interact with biological targets. Compounds with structurally related 2-(1H-imidazol-1-yl)ethyl scaffolds have demonstrated significant biological activity in scientific research, notably exhibiting potent antiprotozoal effects against organisms such as Giardia intestinalis and Entamoeba histolytica in preclinical studies . The presence of the imidazole ring, a common pharmacophore, suggests potential for diverse biochemical interactions. Researchers utilize this compound as a key chemical intermediate or a building block in the synthesis of more complex molecules, such as those found in pharmaceutical development . Its structure also makes it a candidate for probing enzyme inhibition or as a starting point for developing novel therapeutic agents. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxy-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-20-14-7-5-4-6-13(14)15(19)17-9-11-18-10-8-16-12(18)2/h4-8,10H,3,9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAZQLMHECUZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives. Its ethoxy group and benzamide moiety provide additional sites for chemical modification, potentially leading to the development of new derivatives with enhanced properties .

Biological Activity

2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the Imidazole Ring : The imidazole moiety can be synthesized through condensation reactions involving glyoxal and ammonia.
  • Ether Linkage Formation : Reaction with ethylene glycol derivatives under acidic or basic conditions to form the ether linkage.
  • Benzamide Formation : The final step involves coupling the imidazole derivative with a benzoyl chloride derivative.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can facilitate coordination with metal ions, while the ethoxy group enhances lipophilicity, potentially improving cellular uptake.

Antimicrobial Activity

Studies have shown that compounds containing imidazole rings often exhibit antimicrobial properties. For instance, related compounds have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibitory effects.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Potential

Research indicates that benzamide derivatives can inhibit cancer cell proliferation. For example, analogs of this compound have been investigated for their ability to induce apoptosis in various cancer cell lines.

Case Study Example :
A study conducted on breast cancer cell lines demonstrated that treatment with a related benzamide compound resulted in a significant reduction in cell viability, attributed to the induction of apoptosis through caspase activation.

Drug Development

The unique structure of this compound positions it as a candidate for further development in therapeutic applications, particularly in oncology and infectious diseases.

Clinical Trials

Currently, there are ongoing clinical trials assessing the efficacy of similar compounds in treating resistant bacterial infections and specific types of cancer. Preliminary results suggest promising outcomes, warranting further investigation.

Q & A

Q. What are the standard synthetic routes for 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like 2-methylimidazole derivatives. For example, a benzimidazole-containing intermediate can be synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., using anhydrous solvents and catalysts like potassium carbonate). Intermediate purity is verified using melting point analysis, IR spectroscopy, and 1H^1H-/13C^{13}C-NMR . Elemental analysis (C, H, N) is critical to confirm stoichiometry, with deviations >0.4% requiring re-purification .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation employs a combination of spectroscopic and crystallographic methods:

  • Spectroscopy : IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}). 1H^1H-NMR resolves ethoxy protons (~1.3 ppm, triplet) and imidazole protons (~6.8–7.2 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with R-factors <0.05 indicating high precision. Torsion angles and bond lengths validate spatial arrangement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Q. What computational methods predict the compound’s biological targets and binding modes?

Molecular docking (AutoDock Vina, Schrödinger Suite) screens against targets like kinases or GPCRs. Pharmacophore modeling prioritizes imidazole and benzamide moieties as critical interaction sites. For example, imidazo[2,1-b]thiazole analogs show anti-cancer activity via ATP-binding pocket inhibition . MD simulations (>100 ns) assess binding stability, with RMSD <2 Å indicating robust target engagement.

Q. What degradation pathways occur under varying pH and temperature conditions?

  • Acidic hydrolysis : Amide bond cleavage generates 2-ethoxybenzoic acid and 2-(2-methylimidazol-1-yl)ethylamine, confirmed by UHPLC/MS/MS .
  • Oxidative degradation : LC-HRMS identifies hydroxylated byproducts (e.g., m/z +16). Stability studies (ICH guidelines) recommend storage at 4°C in inert atmospheres to minimize decomposition.

Methodological Tables

Table 1. Key Analytical Techniques for Structural Validation

TechniqueParameters AnalyzedAcceptable Criteria
1H^1H-NMREthoxy protons, imidazole protonsδ 1.3 ppm (t), δ 6.8–7.2 ppm
X-ray diffractionR-factor, bond length (C-N)R <0.05, 1.33 ± 0.02 Å
Elemental analysis%C, %H, %NDeviation ≤0.3%

Table 2. Comparison of Pharmacological Activities in Analogous Compounds

Compound ClassTarget PathwayIC50_{50} (nM)Reference
Imidazo[2,1-b]thiazole derivativesEGFR kinase inhibition12.5 ± 1.2
Benzimidazole-amide hybridsAntimicrobial (S. aureus)MIC 8 µg/mL

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